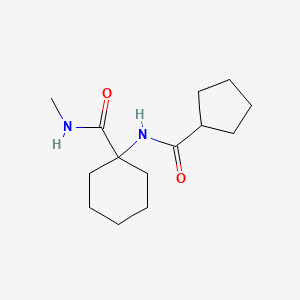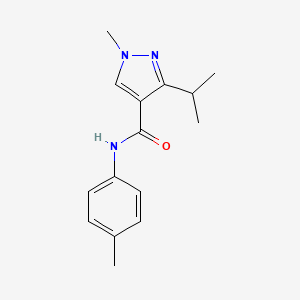![molecular formula C13H19N3O2 B7514209 N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide, also known as DMAMCL, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAMCL is a synthetic compound that belongs to the class of morpholine-based drugs. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. DMAMCL has been found to exhibit unique chemical and biological properties that make it an attractive compound for use in various scientific studies.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This results in a change in the fluorescence properties of N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases. N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide has also been found to inhibit the growth of cancer cells, making it a promising compound for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide is its high selectivity and sensitivity towards metal ions. This makes it an ideal candidate for use in environmental monitoring and detection of heavy metal contamination. N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide. One area of research involves the development of new fluorescent probes based on N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide for the detection of other metal ions. Another area of research involves the use of N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide as a potential therapeutic agent for the treatment of oxidative stress-related diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide and its potential toxicity.
Méthodes De Synthèse
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-morpholinecarboxylic acid with N,N-dimethyl-2-nitroaniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with hydrochloric acid to yield N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide. Other methods of synthesis include the reaction of 4-morpholinecarboxylic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide has been found to exhibit high selectivity and sensitivity towards various metal ions such as zinc, copper, and mercury. This makes it an ideal candidate for use in environmental monitoring and detection of heavy metal contamination.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)12-6-4-3-5-11(12)14-13(17)16-7-9-18-10-8-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKAQBJRBHVILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)







